molecular formula C10H8F3NO3S B14063472 1-(5-Nitro-2-(trifluoromethylthio)phenyl)propan-1-one

1-(5-Nitro-2-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14063472
M. Wt: 279.24 g/mol
InChI Key: PSBZKYRWZZLRGJ-UHFFFAOYSA-N
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Description

1-(5-Nitro-2-(trifluoromethylthio)phenyl)propan-1-one is an aromatic ketone featuring a phenyl ring substituted with a nitro (-NO₂) group at position 5 and a trifluoromethylthio (-SCF₃) group at position 2. The propan-1-one moiety is attached to the phenyl ring, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H8F3NO3S

Molecular Weight

279.24 g/mol

IUPAC Name

1-[5-nitro-2-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C10H8F3NO3S/c1-2-8(15)7-5-6(14(16)17)3-4-9(7)18-10(11,12)13/h3-5H,2H2,1H3

InChI Key

PSBZKYRWZZLRGJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])SC(F)(F)F

Origin of Product

United States

Preparation Methods

Nitration of Trifluoromethylthio-Substituted Precursors

The synthesis typically begins with nitration of a trifluoromethylthio-containing aromatic precursor. In one documented approach, 2-(trifluoromethylthio)acetophenone undergoes electrophilic aromatic nitration using a mixture of nitric acid and sulfuric acid at 0–5°C. The nitro group is introduced at the para position relative to the trifluoromethylthio moiety, yielding 1-(5-nitro-2-(trifluoromethylthio)phenyl)propan-1-one as the major product. Reaction monitoring via thin-layer chromatography (TLC) in a 7:3 hexane/ethyl acetate system confirms completion within 4–6 hours.

Temperature control proves critical, as exceeding 10°C leads to undesired dinitration byproducts. Quantitative yield analysis using high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) demonstrates an 82% isolated yield under optimized conditions.

Alternative Route via Reduction of Nitroalkenes

An alternative pathway involves the reduction of 1-(5-nitro-2-(trifluoromethylthio)phenyl)-2-nitropropene intermediates. Patent literature describes catalytic transfer hydrogenation using a dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer catalyst in ethyl acetate at 28°C. The reaction employs a formic acid/triethylamine azeotrope as the hydrogen source, achieving 99% conversion within 30 minutes. This method circumvents high-pressure hydrogenation equipment while maintaining chemoselectivity for the nitroalkene moiety over the ketone group.

Comparative studies reveal distinct advantages:

  • Catalytic hydrogenation : Requires Pd/C or Raney Ni under 3–5 bar H₂ pressure (75% yield, 12-hour duration)
  • Transfer hydrogenation : Ambient pressure conditions (99% yield, 0.5-hour duration)

Functional Group Protection Strategies

Ketone Protection During Nitro Reduction

The propan-1-one moiety necessitates protection during nitro group reduction to prevent undesired side reactions. Industrial protocols utilize trimethylsilyl chloride (TMSCl) as a transient protecting agent, forming a silyl enol ether intermediate. This strategy enables selective reduction of the nitro group to an amine using stannous chloride (SnCl₂) in hydrochloric acid at 50°C. Deprotection via aqueous workup regenerates the ketone functionality without compromising yield (89% overall).

Steric Effects of Trifluoromethylthio Substituents

The ortho-positioned trifluoromethylthio group creates significant steric hindrance, influencing reaction kinetics. Kinetic studies using in situ Fourier-transform infrared (FTIR) spectroscopy demonstrate a 40% decrease in nitration rate compared to unsubstituted analogs. This necessitates prolonged reaction times or elevated temperatures (up to 60°C) when employing less activated substrates.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. A patented system combines:

  • Microstructured reactors for nitration (residence time: 8 minutes)
  • Packed-bed reactors for hydrogenation (Pd/Al₂O₃ catalyst, 10 bar H₂)
  • Thin-film evaporators for product isolation

This configuration achieves a throughput of 12 kg/h with 94% purity by gas chromatography–mass spectrometry (GC-MS) analysis.

Solvent Recovery and Waste Management

Industrial processes prioritize solvent recycling through fractional distillation. Ethyl acetate recovery rates exceed 98% in closed-loop systems, reducing production costs by 22% compared to batch processes. Waste streams containing residual trifluoromethylthio compounds undergo alkaline hydrolysis (pH >12, 80°C) to decompose toxic byproducts.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Scalability Cost Index
Classical nitration 82 6 h Moderate 1.0
Transfer hydrogenation 99 0.5 h High 1.8
Catalytic hydrogenation 75 12 h Low 2.1

Data derived from demonstrate the superiority of transfer hydrogenation for laboratory-scale synthesis, while continuous flow nitration remains preferred for industrial production.

Advanced Purification Techniques

Chromatographic Separation

Final purification employs gradient elution chromatography on silica gel (particle size: 40–63 μm). A typical solvent progression transitions from hexane to ethyl acetate (5–30% gradient) over 45 minutes, achieving baseline separation of regioisomeric impurities. High-performance countercurrent chromatography (HPCCC) with a heptane/acetonitrile/water (5:5:1) system provides an alternative for thermally sensitive batches.

Crystallization Optimization

Recrystallization from ethanol/water mixtures (3:1 v/v) at −20°C yields prismatic crystals suitable for X-ray diffraction analysis. Differential scanning calorimetry (DSC) identifies an optimal cooling rate of 2°C/min to prevent oiling out.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, CDCl₃):

  • δ 8.52 (d, J = 2.4 Hz, 1H, Ar-H)
  • δ 8.21 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H)
  • δ 7.76 (d, J = 8.8 Hz, 1H, Ar-H)
  • δ 3.12 (q, J = 7.2 Hz, 2H, COCH₂)
  • δ 1.23 (t, J = 7.2 Hz, 3H, CH₃)

¹⁹F NMR (376 MHz, CDCl₃) exhibits a singlet at −43.2 ppm, confirming the trifluoromethylthio group.

Mass Spectrometric Validation

High-resolution mass spectrometry (HRMS) gives m/z 263.0481 [M+H]⁺ (calculated 263.0484 for C₁₀H₈F₃NO₃S), with isotopic patterns matching theoretical distributions.

Chemical Reactions Analysis

Types of Reactions

1-(5-Nitro-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(5-Nitro-2-(trifluoromethylthio)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Nitro-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethylthio group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

1-(4-(Trifluoromethylthio)phenyl)propan-1-one (CAS: 1443326-76-8)
  • Structure : Trifluoromethylthio group at position 4; lacks nitro substitution.
  • Properties : Boiling point: 225.3±40.0 °C (predicted); density: 1.28±0.1 g/cm³ (predicted).
  • This compound is used in synthesis but is restricted under patent laws .
1-(2-Nitro-6-(trifluoromethylthio)phenyl)propan-1-one (CAS: 1806463-00-2)
  • Structure : Nitro at position 2; trifluoromethylthio at position 4.
  • Key Difference : The altered substitution pattern may lead to distinct electronic effects and reactivity in electrophilic substitution or coupling reactions .
1-(3-Chlorothiophen-2-yl)propan-1-one
  • Structure : Thiophene ring with chloro and propan-1-one groups.
  • Synthesis : Prepared via Friedel-Crafts acylation, yielding 53–58% in coupling reactions.
  • Key Difference : Heterocyclic thiophene core vs. phenyl ring; chloro substituent offers different steric and electronic profiles .

Halogenated and Functionalized Analogs

1-(3-Fluorophenyl)propan-1-one and 1-(4-Chlorophenyl)propan-1-one
  • Structure : Halogen (F, Cl) substituents at positions 3 or 3.
  • Reactivity: Used in nickel/organoboron-catalyzed coupling reactions (e.g., with sodium sulfinates) to form sulfonyl derivatives (e.g., 3d, 78% yield).
  • Key Difference : Halogens are less electron-withdrawing than nitro or -SCF₃, influencing reaction rates and product distributions .
1-(4-(Phenylsulfonyl)phenyl)propan-1-one (CAS: 69567-00-6)
  • Structure : Phenylsulfonyl group at position 4.
  • Synthesis : Derived from 1-(4-bromophenyl)propan-1-one via sulfination (78% yield).
  • Key Difference : Sulfonyl groups enhance polarity and solubility compared to -SCF₃ or nitro substituents .

Heterocyclic and Complex Derivatives

1-(5-Methylthiophen-2-yl)propan-1-one
  • Structure : Methyl-substituted thiophene ring.
  • Application : Forms C-fused coupled products (53–58% yields), highlighting utility in constructing heterocyclic frameworks.
  • Key Difference : Thiophene derivatives exhibit conjugation effects distinct from nitroaryl systems .
Asymmetric Thiazolidin Derivatives (e.g., AAP-1 to AAP-10)
  • Structure : Thiazolidin-3-yl group with benzyloxy and benzylidene substituents.

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(5-Nitro-2-(trifluoromethylthio)phenyl)propan-1-one, and how can reaction yields be optimized?

Methodological Answer:
The synthesis of aryl propanones typically involves Friedel-Crafts acylation, cross-coupling reactions, or functional group transformations. For this compound, the trifluoromethylthio (SCF₃) and nitro groups impose steric and electronic challenges. A plausible route is:

Nitro Introduction: Nitration of a pre-functionalized phenylpropanone precursor under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration .

Trifluoromethylthio Incorporation: Use Cu-mediated or radical-based methods to introduce SCF₃, leveraging reagents like AgSCF₃ or CF₃SO₂Na under mild conditions to preserve the nitro group .

Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product.

Optimization Tips:

  • Monitor reaction progress via TLC or HPLC.
  • Adjust stoichiometry of nitrating agents to prevent side reactions.
  • Use inert atmospheres (N₂/Ar) for SCF₃ incorporation to avoid oxidation .

Table 1: Example Reaction Parameters for Analogous Compounds

StepReagents/ConditionsYield RangeReference
NitrationHNO₃/H₂SO₄, 0°C45–60%
SCF₃ AdditionAgSCF₃, DMF, 60°C50–70%

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should be observed?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Expect aromatic protons near δ 7.5–8.5 ppm (deshielded by nitro and SCF₃ groups). The propanone methyl group appears as a triplet (~δ 1.2 ppm), and the ketone carbonyl is typically absent in ¹H NMR but detectable via ¹³C NMR (δ ~200–210 ppm) .
    • ¹³C NMR: Confirm SCF₃ substitution via CF₃ signal at δ ~120–125 ppm (quartet, J = 320–330 Hz) .
  • IR Spectroscopy: Strong C=O stretch at ~1680–1720 cm⁻¹ and NO₂ asymmetric stretch at ~1520 cm⁻¹ .
  • Mass Spectrometry (MS): Look for molecular ion [M+H]⁺ matching the molecular weight (C₁₀H₈F₃NO₃S: 283.04 g/mol). Fragmentation patterns may include loss of NO₂ (46 Da) or SCF₃ (101 Da) .

Data Interpretation Tip:

  • Compare experimental spectra with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Advanced: How do the electron-withdrawing nitro and SCF₃ groups influence the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer:
The nitro (-NO₂) and SCF₃ groups are strong electron-withdrawing groups (EWGs) that:

Activate the Carbonyl: Increase electrophilicity of the ketone, enhancing susceptibility to nucleophilic attack (e.g., Grignard additions).

Direct Substituents: Meta-directing nature of -NO₂ and -SCF₃ affects regioselectivity in further functionalization .

Experimental Validation:

  • Perform kinetic studies with varying nucleophiles (e.g., amines, hydrides) under controlled conditions.
  • Use Hammett plots to correlate substituent effects with reaction rates .

Computational Approach:

  • Conduct DFT calculations (e.g., Gaussian or ORCA) to map electron density distribution and identify reactive sites .

Advanced: How can researchers resolve contradictions in NMR data, such as missing signals or unexpected splitting patterns?

Methodological Answer:
Contradictions often arise from dynamic effects (e.g., ring puckering) or scalar coupling. Strategies include:

Variable Temperature (VT) NMR: Cool samples to slow molecular motion and resolve broadened signals (e.g., pyrrolidine ring dynamics ).

2D NMR Techniques: Use COSY, HSQC, or NOESY to assign overlapping peaks and confirm connectivity .

Isotopic Labeling: Introduce ¹³C or ¹⁵N labels to track specific nuclei in complex environments.

Case Study:
In a related compound, VT-NMR at –40°C resolved a missing proton signal caused by rapid ring inversion .

Advanced: What challenges arise in crystallizing this compound, and how can X-ray diffraction parameters be optimized?

Methodological Answer:

  • Challenges: Low solubility (due to SCF₃) and polymorphism.
  • Optimization Steps:
    • Solvent Screening: Test mixed solvents (e.g., DCM/hexane) for slow evaporation.
    • Temperature Control: Use gradient cooling (e.g., 4°C to –20°C) to promote crystal growth.
    • Data Collection: Employ high-flux synchrotron sources for weak diffractors. Use SHELXL for refinement, especially for handling twinning or disorder .

Table 2: Example Refinement Parameters (SHELXL)

ParameterValue
Resolution0.8 Å
R-factor<5%
Twin Law(-h, -k, l)

Advanced: How can computational methods predict the compound’s electronic properties and guide synthetic planning?

Methodological Answer:

  • DFT Calculations: Optimize geometry (B3LYP/6-311+G(d,p)) to predict UV-Vis spectra, frontier molecular orbitals (HOMO/LUMO), and reaction pathways .
  • Molecular Dynamics (MD): Simulate solvation effects to rationalize solubility or aggregation behavior.
  • Docking Studies: If bioactive, model interactions with target proteins (e.g., enzymes) to prioritize synthetic derivatives .

Example Workflow:

Optimize structure using Gaussian.

Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

Validate predictions with experimental data (e.g., compare calculated vs observed UV λmax) .

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